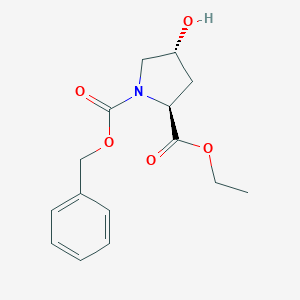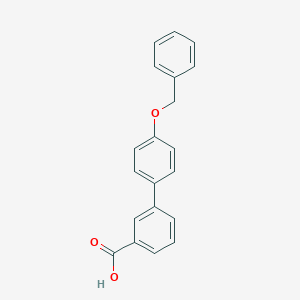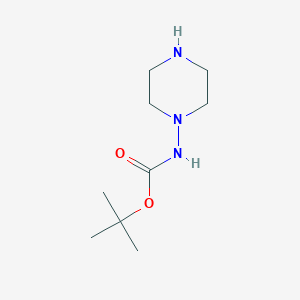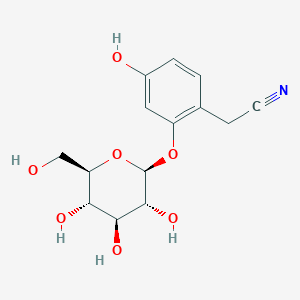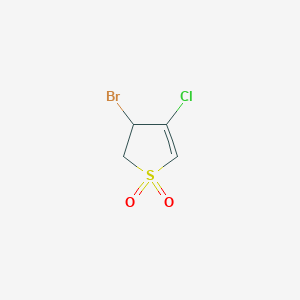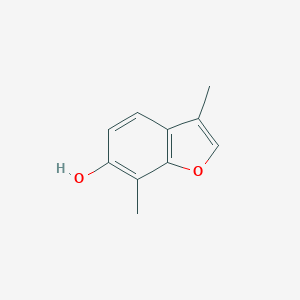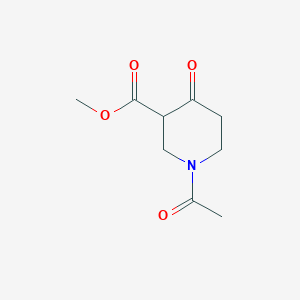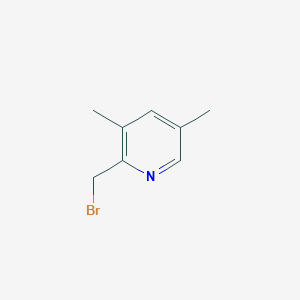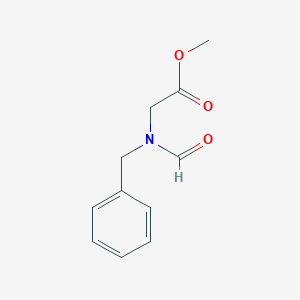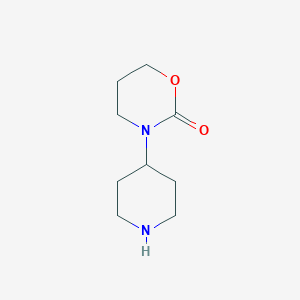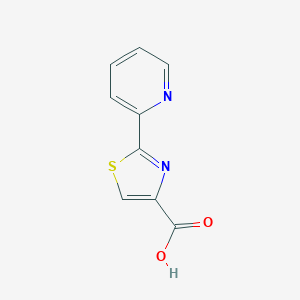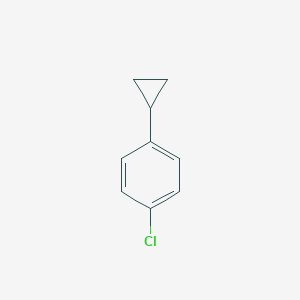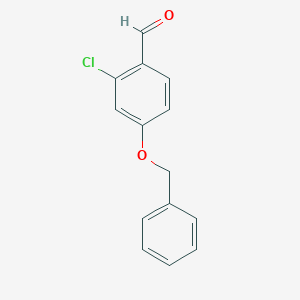![molecular formula C14H14ClNO B169299 3-chloro-N-[(4-methoxyphenyl)methyl]aniline CAS No. 183861-03-2](/img/structure/B169299.png)
3-chloro-N-[(4-methoxyphenyl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[(4-methoxyphenyl)methyl]aniline is an organic compound that belongs to the class of anilines. It is commonly used in scientific research as a starting material for the synthesis of various biologically active compounds.
Mechanism Of Action
The mechanism of action of 3-chloro-N-[(4-methoxyphenyl)methyl]aniline is not well understood. However, it is believed to act as a nucleophile and can react with various electrophiles to form covalent adducts. This property makes it useful in the synthesis of various biologically active compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-chloro-N-[(4-methoxyphenyl)methyl]aniline are not well studied. However, it is believed to have low toxicity and is not expected to have any significant adverse effects on human health.
Advantages And Limitations For Lab Experiments
The advantages of using 3-chloro-N-[(4-methoxyphenyl)methyl]aniline in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its limited solubility in water and its potential reactivity with other chemicals.
Future Directions
There are several future directions for the use of 3-chloro-N-[(4-methoxyphenyl)methyl]aniline in scientific research. One direction is the synthesis of new biologically active compounds that can be used as potential drugs for the treatment of various diseases. Another direction is the development of new synthetic methods for the preparation of 3-chloro-N-[(4-methoxyphenyl)methyl]aniline and its derivatives. Finally, the investigation of the mechanism of action and the biochemical and physiological effects of 3-chloro-N-[(4-methoxyphenyl)methyl]aniline can provide valuable insights into its potential applications in scientific research.
Conclusion:
In conclusion, 3-chloro-N-[(4-methoxyphenyl)methyl]aniline is an important organic compound that is widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in scientific research.
Synthesis Methods
The synthesis of 3-chloro-N-[(4-methoxyphenyl)methyl]aniline can be achieved by various methods. One of the most common methods is the reaction of 3-chloroaniline with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of 3-chloro-N-[(4-methoxyphenyl)methyl]aniline.
Scientific Research Applications
3-chloro-N-[(4-methoxyphenyl)methyl]aniline is widely used in scientific research as a starting material for the synthesis of various biologically active compounds. It is used in the synthesis of antitumor agents, antimalarial drugs, and anti-inflammatory agents. It is also used in the synthesis of various dyes and pigments.
properties
CAS RN |
183861-03-2 |
|---|---|
Product Name |
3-chloro-N-[(4-methoxyphenyl)methyl]aniline |
Molecular Formula |
C14H14ClNO |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
3-chloro-N-[(4-methoxyphenyl)methyl]aniline |
InChI |
InChI=1S/C14H14ClNO/c1-17-14-7-5-11(6-8-14)10-16-13-4-2-3-12(15)9-13/h2-9,16H,10H2,1H3 |
InChI Key |
AUICOXPFTSMCHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



